N-Propyl-m-toluidine
Overview
Description
N-Propyl-m-toluidine, also known as propyl-m-tolylamine, is an organic compound with the molecular formula CH₃C₆H₄NHC₃H₇. It is a derivative of m-toluidine, where a propyl group is attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propyl-m-toluidine can be synthesized through the reaction of m-toluidine with propionitrile. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Propyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-Propyl-m-toluidine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a chemotherapeutic agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which N-Propyl-m-toluidine exerts its effects involves its interaction with various molecular targets. For instance, in the polymerization of methacrylate bone cement, it acts as a co-initiator, enhancing the polymerization rate and reducing curing time. In medical research, it interacts with biological macromolecules, such as DNA and proteins, influencing their structure and function.
Comparison with Similar Compounds
- o-Toluidine (2-methylaniline)
- m-Toluidine (3-methylaniline)
- p-Toluidine (4-methylaniline)
Comparison: N-Propyl-m-toluidine is unique due to the presence of a propyl group attached to the nitrogen atom, which imparts different chemical and physical properties compared to its isomers. For example, while all toluidines are weakly basic and poorly soluble in pure water, this compound’s propyl group enhances its solubility in organic solvents and its reactivity in certain chemical reactions .
Properties
IUPAC Name |
3-methyl-N-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVPXVTJRNCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400683 | |
Record name | N-Propyl-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142031-46-7 | |
Record name | N-Propyl-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Propyl-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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